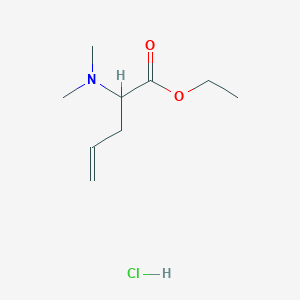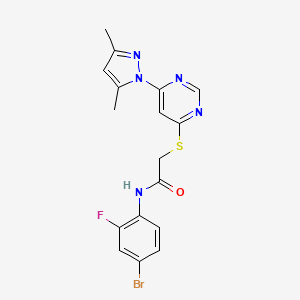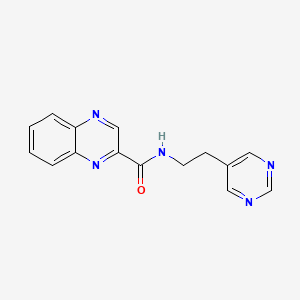
N-(2-(嘧啶-5-基)乙基)喹喔啉-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its diverse applications. This compound is characterized by the presence of a quinoxaline ring fused with a pyrimidine moiety, making it a valuable tool in various fields such as drug discovery, material science, and more.
科学研究应用
N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
作用机制
Target of Action
N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide is a novel compound with potential biological activities . The primary target of this compound is the collagen prolyl 4-hydroxylase , an enzyme that plays a crucial role in the formation of collagen, the main structural protein in the extracellular space in various connective tissues.
Mode of Action
The compound interacts with its target, collagen prolyl 4-hydroxylase, and inhibits its activity . This inhibition results in a decrease in the production of collagen, thereby affecting the fibrotic process. The exact molecular interactions between the compound and its target are still under investigation.
Biochemical Pathways
The inhibition of collagen prolyl 4-hydroxylase affects the collagen synthesis pathway . This leads to a decrease in the production of collagen, which is a key component of the extracellular matrix and plays a vital role in tissue repair and fibrosis. The downstream effects of this inhibition could potentially include a reduction in fibrosis and improved tissue health.
Result of Action
The primary result of the action of N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide is the inhibition of collagen production . This leads to a decrease in fibrosis, a condition characterized by the excessive accumulation of collagen, leading to the hardening and scarring of tissues. Therefore, this compound could potentially be used as an anti-fibrotic agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by adopting green chemistry principles, which focus on reducing the environmental impact of chemical processes. This includes using safer solvents, catalysts, and reaction conditions to achieve high yields and purity .
化学反应分析
Types of Reactions
N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, potassium thiocyanate, and various acids and bases. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline-2-carboxylic acid derivatives, while reduction reactions may produce quinoxaline-2-carboxamide derivatives .
相似化合物的比较
Similar Compounds
Quinoxaline-2-carbohydrazide: This compound is structurally similar and is used in similar applications, such as drug discovery and material science.
N-(pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share the pyrimidine moiety and are studied for their quorum sensing inhibitory properties.
Uniqueness
N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide stands out due to its unique combination of the quinoxaline and pyrimidine rings, which confer specific chemical and biological properties.
属性
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(18-6-5-11-7-16-10-17-8-11)14-9-19-12-3-1-2-4-13(12)20-14/h1-4,7-10H,5-6H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEVSHLMSFVKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
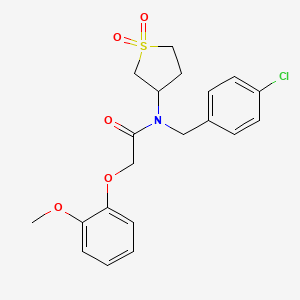
![1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2446698.png)
![N-(1-cyanoethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2446700.png)
![2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2446701.png)
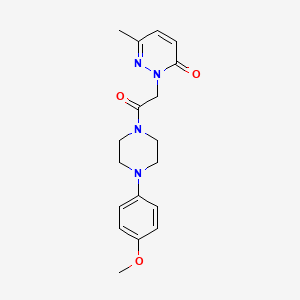
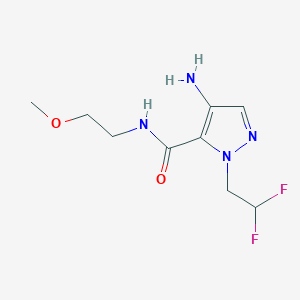
![2-(3-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2446705.png)
![2-methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide](/img/structure/B2446706.png)
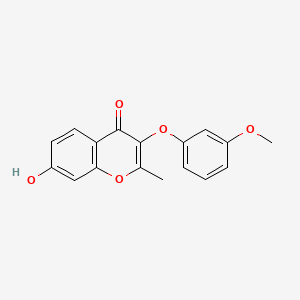
![N-(2,4-difluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2446708.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2446710.png)
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
